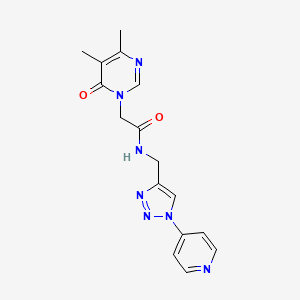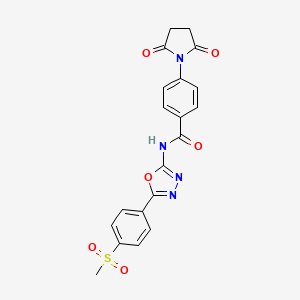
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a multifaceted molecule that appears to incorporate several functional groups and structural motifs that are of interest in medicinal chemistry. The presence of a 1,3,4-oxadiazole ring suggests potential biological activity, as this heterocycle is often explored for pharmacological properties. The methylsulfonylphenyl group is reminiscent of structures found in molecules with known biological activities, such as certain kinase inhibitors and class III antiarrhythmic agents . The 2,5-dioxopyrrolidin moiety is a structural feature that could potentially influence the compound's reactivity and physical properties.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related benzamide derivatives with substituted heteroaryl rings, such as 1,2,4-oxadiazoles, has been achieved through the design and evaluation of novel compounds as kinase inhibitors . Additionally, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from precursors like 3-(4-carboxy)phenylsydnone has been reported, which involves one-pot ring conversion reactions . These methods could potentially be adapted for the synthesis of the compound under analysis.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, UV-Visible, 1H and 13C NMR, and supported by X-ray crystallography . Such analyses are crucial for confirming the identity and purity of the synthesized compounds. The presence of the 1,2,4-oxadiazole ring in the molecule suggests a planar and rigid structure that could influence its binding to biological targets .
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. For example, the 1,2,4-oxadiazole ring has been involved in the synthesis of polycyclic systems, indicating its potential to participate in condensation reactions . The benzamide moiety is also known to be reactive under certain conditions, as seen in the synthesis of fluorescent tagging reagents for carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from studies on structurally related molecules. Compounds with 1,2,4-oxadiazole rings and benzamide groups have shown interesting properties such as luminescence, aggregation-enhanced emission, and multi-stimuli-responsive behavior . These properties are often investigated using techniques like SEM, TEM, and PXRD. The presence of a methylsulfonyl group could also contribute to the solubility and stability of the compound, as seen in other sulfonamide-containing drugs .
科学的研究の応用
Synthesis and Characterization
Research on compounds structurally related to the specified benzamide derivative often focuses on their synthesis and characterization, laying the foundation for understanding their potential applications. For example, studies on the synthesis of substituted benzamide/benzene sulfonamides have elucidated methods for obtaining novel compounds with potential anti-inflammatory and anti-cancer properties (Madhavi Gangapuram & K. Redda, 2009). These methodologies are crucial for developing compounds with specific biological activities, contributing to the broader field of medicinal chemistry and drug discovery.
Anticancer Activity
Compounds containing the 1,3,4-oxadiazol moiety have been evaluated for their anticancer activity, demonstrating the significance of such structures in the search for novel therapeutic agents. For instance, derivatives have been synthesized and tested against various cancer cell lines, showing moderate to excellent activity, which underscores the potential of these compounds in anticancer research (B. Ravinaik et al., 2021). This area of research is pivotal for the development of new drugs that can target cancer cells more effectively and with fewer side effects.
Antimicrobial and Antitubercular Agents
The structural motif of 1,3,4-oxadiazole is also explored for its antimicrobial and antitubercular properties. Studies on sulfonyl derivatives have shown that these compounds exhibit moderate to significant antibacterial and antifungal activities, with some demonstrating excellent antitubercular properties (G. V. Suresh Kumar et al., 2013). Such findings are crucial in the fight against resistant microbial strains, offering pathways to new treatments.
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S/c1-31(28,29)15-8-4-13(5-9-15)19-22-23-20(30-19)21-18(27)12-2-6-14(7-3-12)24-16(25)10-11-17(24)26/h2-9H,10-11H2,1H3,(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFATDRXANUAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B2529671.png)
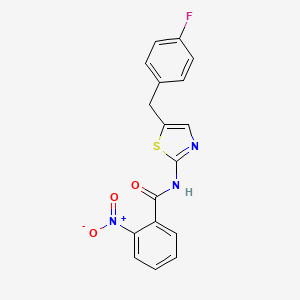
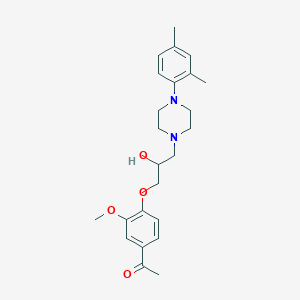
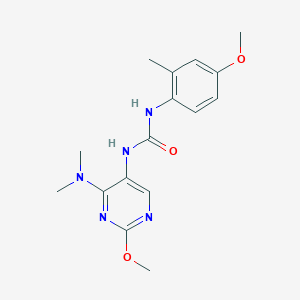

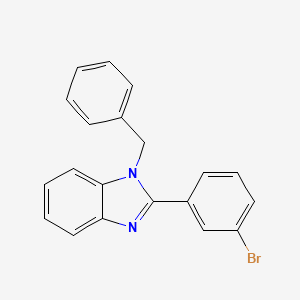
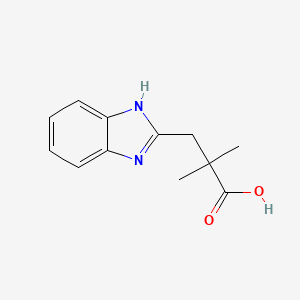

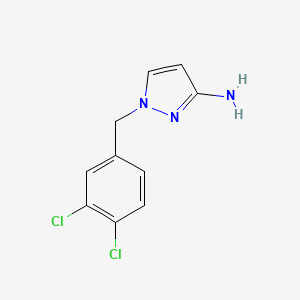

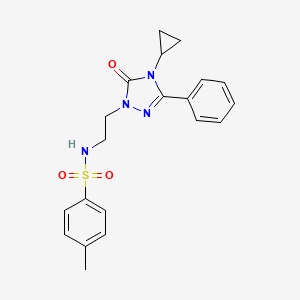
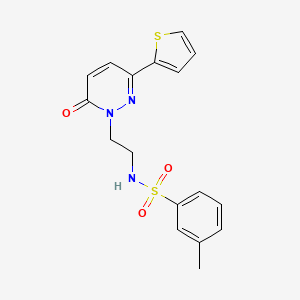
![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)
